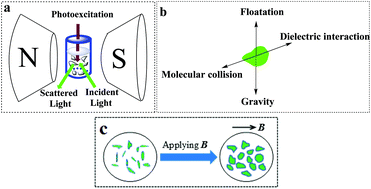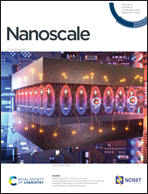Experimental studies on magnetization in the excited state by using the magnetic field effect of light scattering based on multi-layer graphene particles suspended in organic solvents†
Nanoscale Pub Date: 2017-01-12 DOI: 10.1039/C6NR08148G
Abstract
This article reports on experimental studies on magnetic polarization in the excited state by using magnetic field effects of light scattering (MFELS) together with a photoexcitation beam based on fluorinated multi-layer graphene (FG) particles suspended in an organic solvent. We observe that a magnetic field can change the light scattering of a 532 nm laser beam from the suspended FG particles, generating a MFELS signal with an amplitude of 60% at 900 mT. This phenomenon indicates that the suspended FG particles experience a magnetization force, leading to an orientation of the suspended FG particles in a magnetic field. We find that the magnetization force is a function of a solvent dielectric constant, an analogue phenomenon similar to magneto-electric coupling. More importantly, in the excited state the suspended FG particles exhibit more pronounced MFELS, as compared with the ground state, when the magnetic field effects of light scattering are combined with a photoexcitation beam of 325 nm. Clearly, the FG particles in the excited state possess a stronger magnetization relative to the ground state. This excitation-enhanced magnetization suggests an interaction between the magnetization from the localized spins and the polarization from delocalized π electrons in the FG particles. Therefore, the magnetic field effects of light scattering provide a convenient experimental method to investigate the magnetization of nanoparticles in the excited state.

Recommended Literature
- [1] Contents list
- [2] The role of diffusion potentials in the growth of ionic crystals
- [3] Front cover
- [4] Enhanced Vickers hardness by quasi-3D boron network in MoB2
- [5] Nanoparticle-mediated chiral light chaos based on non-Hermitian mode coupling
- [6] Effective structural modification of traditional fluorophores to obtain organic mechanofluorochromic molecules
- [7] Organic materials as charge hosts for pseudocapacitive energy storage
- [8] Ministry of Health. Statutory rules and orders
- [9] Low density polyethylene window for the determination of mercury by cold vapor atomic absorption spectrometry
- [10] Environmentally friendly synthesis of flexible MOFs M(NA)2 (M = Zn, Co, Cu, Cd) with large and regenerable ammonia capacity†










